(2s)-Hydroxy(4-nitrophenyl)ethanoic acid

Overview

Description

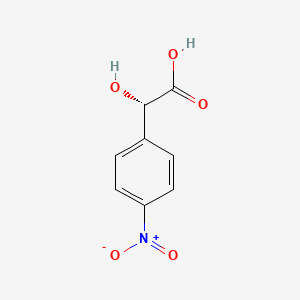

(2s)-Hydroxy(4-nitrophenyl)ethanoic acid is an organic compound characterized by the presence of a hydroxyl group, a nitro group, and a carboxylic acid group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-Hydroxy(4-nitrophenyl)ethanoic acid typically involves the nitration of phenylacetic acid derivatives followed by hydroxylation. One common method includes the nitration of phenylacetic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting 4-nitrophenylacetic acid is then subjected to hydroxylation using a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2s)-Hydroxy(4-nitrophenyl)ethanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Alcohols or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-nitrophenylglyoxylic acid.

Reduction: Formation of (2s)-Hydroxy(4-aminophenyl)ethanoic acid.

Substitution: Formation of esters or ethers depending on the substituent.

Scientific Research Applications

(2s)-Hydroxy(4-nitrophenyl)ethanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2s)-Hydroxy(4-nitrophenyl)ethanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the nitro group can be reduced to an amino group, which may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenylacetic acid: Similar structure but lacks the hydroxyl group.

4-Nitrophenylglyoxylic acid: Formed by the oxidation of (2s)-Hydroxy(4-nitrophenyl)ethanoic acid.

(2s)-Hydroxy(4-aminophenyl)ethanoic acid: Formed by the reduction of this compound.

Uniqueness

This compound is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

Overview

(2s)-Hydroxy(4-nitrophenyl)ethanoic acid, also known as 4-nitrophenyl-2-hydroxyacetate, is an organic compound characterized by the presence of a hydroxyl group, a nitro group, and a carboxylic acid group attached to a phenyl ring. Its unique structure allows for diverse chemical reactivity and potential biological activities, making it a subject of interest in various fields including chemistry, biology, and medicine.

Chemical Structure and Properties

- Chemical Formula : C₈H₇N₁O₅

- CAS Number : 77977-72-1

- Molecular Weight : 185.14 g/mol

The compound's structure features both hydroxyl (-OH) and nitro (-NO₂) functional groups, which contribute to its reactivity and biological properties. The presence of these groups allows for various chemical transformations such as oxidation and reduction reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The hydroxyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Furthermore, the nitro group can be reduced to an amino group, which may interact with enzymes and receptors, modulating their activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated antifungal activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Candida albicans .

- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which may be linked to its ability to modulate oxidative stress pathways in cells.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, particularly under hypoxic conditions typical of tumor microenvironments .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various nitroaromatic compounds, this compound was found to inhibit the growth of several bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Study 2: Antitumor Activity Under Hypoxia

Another research focused on the hypoxic selectivity of compounds similar to this compound revealed promising results in inhibiting tumor growth in vitro. The study indicated that the compound could selectively activate under low oxygen conditions, enhancing its therapeutic index against cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and nitro groups present | Antimicrobial, anti-inflammatory |

| 4-Nitrophenylacetic acid | Lacks hydroxyl group | Limited biological activity |

| (2s)-Hydroxy(4-aminophenyl)ethanoic acid | Reduced form with amino group | Enhanced interaction with enzymes |

The unique combination of functional groups in this compound differentiates it from similar compounds, contributing to its diverse biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-Hydroxy(4-nitrophenyl)ethanoic acid, and how are intermediates characterized?

- Methodology : A common approach involves asymmetric synthesis starting from chiral precursors like L-(-)-malic acid, leveraging its hydroxyl and carboxyl groups for stereochemical control. For example, cyclocondensation with ketones (e.g., cyclohexanone) under BF₃·OEt₂ catalysis yields spirocyclic intermediates, which are hydrolyzed to the target compound .

- Characterization : Intermediates are validated via ¹H NMR (e.g., coupling constants for stereochemical analysis), [α]D for optical activity, and TLC (Rf values). Recrystallization in ethyl acetate/hexane ensures purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Key Techniques :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxyl signals ~δ 9.3 ppm) .

- X-ray Crystallography : Resolves absolute configuration (e.g., orthogonal crystal system P2₁2₁2₁, Z = 4) and hydrogen-bonding networks .

- Elemental Analysis : Confirms stoichiometry (e.g., C:H:N:O ratios) .

Advanced Research Questions

Q. How does stereochemical integrity at the C-2 position influence biological or catalytic activity?

- Mechanistic Insight : The (2S)-configuration dictates spatial orientation of the hydroxyl and nitrophenyl groups, affecting interactions with enzymes or receptors. For instance, (R)- vs. (S)-mandelic acid derivatives show divergent metabolic pathways due to enantiomer-specific binding .

- Experimental Design : Compare enantiomers using chiral HPLC, and assay activity in enzymatic/in vitro models (e.g., inhibition of tyrosine phosphatases) .

Q. What strategies optimize salt formation for enhanced solubility or stability?

- Methodology : React the carboxylic acid with inorganic (e.g., NaOH) or organic bases (e.g., triethylamine) in polar solvents like water, which maximizes yield (up to 83% reported for analogous triazole-thione salts) .

- Analysis : Monitor salt formation via IR (carboxylate stretch ~1600 cm⁻¹) and solubility assays in physiological buffers.

Q. How can computational modeling predict nitro group reactivity in catalytic or photochemical applications?

- Approach : Use DFT calculations to map electron density around the nitro group, predicting sites for nucleophilic attack or reduction. Pair with experimental validation (e.g., UV-Vis spectroscopy for charge-transfer transitions) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

- Troubleshooting :

- NMR Inconsistencies : Ensure anhydrous conditions to avoid hydrate formation; use deuterated solvents for accurate shifts .

- Chromatographic Purity : Optimize mobile phase (e.g., acetonitrile/water gradients) to separate diastereomers or nitro positional isomers .

- Case Study : Variability in ¹H NMR coupling constants (J = 6.3–3.9 Hz) may arise from conformational flexibility in spirocyclic intermediates; use variable-temperature NMR to confirm .

Q. Why do yields vary significantly when scaling up synthesis?

- Root Cause : Exothermic reactions (e.g., BF₃·OEt₂-mediated cyclization) require precise temperature control. Pilot studies show >10% yield loss without cryogenic conditions .

- Mitigation : Use jacketed reactors for thermal regulation and inline FTIR for real-time reaction monitoring.

Q. Methodological Recommendations

Q. What protocols ensure robust chiral purity during synthesis?

- Best Practices :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemistry.

- Validate enantiomeric excess (ee) via chiral GC or polarimetry .

Q. How to assess nitro group stability under physiological conditions?

- Assay Design : Incubate the compound in PBS (pH 7.4) at 37°C; monitor nitro reduction to amine via LC-MS (m/z shift of +2 Da) over 24–72 hours .

Properties

IUPAC Name |

(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMJZVLXJDNZHG-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77977-72-1 | |

| Record name | (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.